α-Chloro-1-naphthaleneacetamide
Description
Historical Context and Development
The development of this compound can be traced through the broader evolution of naphthalene chemistry and the search for synthetic auxin analogs. The compound belongs to the class of halogenated amides, which have been of particular interest since the mid-20th century for their potential biological activities. The historical development of this compound is intimately connected with advances in naphthalene functionalization chemistry, particularly methods for introducing chlorinated side chains onto the naphthalene ring system.
Early research in naphthalene chemistry focused on direct chlorination methods and Friedel-Crafts reactions, which provided foundational knowledge for synthesizing more complex naphthalene derivatives. The development of this compound specifically emerged from efforts to create synthetic plant growth regulators that could mimic natural auxins while offering improved stability and selectivity. The compound's synthesis represents a convergence of several important synthetic methodologies, including naphthalene acylation reactions and selective halogenation techniques.
The historical significance of this compound is further enhanced by its relationship to other important naphthalene derivatives such as 1-naphthaleneacetic acid, which has been extensively studied since the early 20th century. The introduction of the chlorine atom into the acetamide structure represents a strategic modification designed to alter the compound's biological activity and chemical stability compared to its non-halogenated counterparts.
Significance in Organic Chemistry Research
This compound holds considerable significance in organic chemistry research due to its unique structural features and reactivity patterns. The compound exemplifies the principles of structure-activity relationships in aromatic chemistry, demonstrating how strategic halogenation can modify the electronic properties and biological activities of naphthalene derivatives. Its classification as both an aromatic amide and a halogenated compound makes it a valuable model system for studying the effects of electron-withdrawing substituents on aromatic ring systems.
The compound's significance extends to its role as a synthetic intermediate in the preparation of more complex organic molecules. The presence of both the naphthalene ring system and the chlorinated acetamide group provides multiple sites for chemical modification, making it a versatile building block in synthetic organic chemistry. Research has demonstrated that the chlorine atom enhances the electrophilic character of adjacent carbon atoms in the naphthalene ring, influencing the compound's reactivity in various organic transformations.
Furthermore, this compound serves as an important example of how structural modifications can be used to tune the biological activity of organic compounds. Its development as a synthetic auxin analog illustrates the application of medicinal chemistry principles to agricultural chemistry, where the goal is to create compounds with enhanced selectivity and efficacy compared to natural products. This compound has contributed to our understanding of how halogenation affects the bioavailability and metabolic stability of organic molecules.
Position in Naphthalene Chemistry Literature
Within the extensive literature on naphthalene chemistry, this compound occupies a specialized position as a functionalized derivative that combines multiple important structural elements. The compound represents an advancement from simpler naphthalene derivatives, incorporating both acetamide functionality and halogenation in a single molecule. This positioning reflects the evolution of naphthalene chemistry from basic substitution reactions to more sophisticated multi-functional derivatives.
The literature surrounding this compound is closely connected to broader research on naphthalene acetamide derivatives and their biological activities. Studies on related compounds such as 1-naphthaleneacetamide and various chlorinated naphthalene derivatives have provided important context for understanding the unique properties of this compound. The compound's position in the literature is further defined by its relationship to synthetic auxin research, where it serves as an example of successful structure-based drug design in agricultural chemistry.
Research publications have consistently highlighted the compound's unique combination of structural features, noting how the α-chloro substitution pattern distinguishes it from other naphthalene acetamide derivatives. The literature position of this compound is strengthened by its practical applications, which have generated sustained research interest across multiple scientific disciplines including organic synthesis, agricultural chemistry, and plant biology.
Contemporary Research Developments
Contemporary research on this compound reflects current trends in green chemistry, sustainable agriculture, and advanced synthetic methodologies. Recent studies have focused on developing more efficient and environmentally friendly synthetic routes to this compound, addressing concerns about traditional synthetic methods that may involve harsh reaction conditions or toxic reagents. Modern synthetic approaches emphasize the use of milder reaction conditions and more selective catalytic systems to improve both yield and environmental compatibility.
Current research developments also include investigations into the compound's mechanism of action as a synthetic auxin. Studies have explored how this compound interacts with plant hormone pathways, influencing cell elongation and division processes. This research has revealed that the compound can modulate gene expression related to growth processes, potentially affecting metabolic pathways involved in plant development. Such findings have important implications for understanding how synthetic auxins can be designed for specific agricultural applications.
| Research Area | Current Focus | Key Findings |
|---|---|---|
| Synthesis Methods | Green chemistry approaches | Improved reaction efficiency and reduced environmental impact |
| Biological Activity | Auxin mechanism studies | Enhanced understanding of plant hormone pathway interactions |
| Agricultural Applications | Crop growth regulation | Selective promotion of plant growth with reduced environmental concerns |
| Chemical Properties | Structure-activity relationships | Correlation between chlorination and biological efficacy |
Modern analytical techniques have also contributed to contemporary research on this compound, enabling more detailed characterization of its chemical and biological properties. Advanced spectroscopic methods and computational chemistry approaches have provided new insights into the compound's electronic structure and reactivity patterns. These developments have enhanced our understanding of how the α-chloro substitution affects the compound's overall chemical behavior and biological activity.
Properties
CAS No. |
1249000-14-3 |
|---|---|
Molecular Formula |
C₁₂H₁₀ClNO |
Molecular Weight |
219.67 |
Origin of Product |
United States |
Preparation Methods
Chloroacetylation of Naphthalene
Naphthalene undergoes Friedel-Crafts acylation with chloroacetyl chloride (ClCH₂COCl) in the presence of Lewis acids such as AlCl₃ or FeCl₃. The reaction proceeds via electrophilic substitution, where the acylium ion (ClCH₂CO⁺) attacks the electron-rich position of naphthalene, typically the 1-position. For example, AlCl₃-catalyzed reactions in dichloromethane at 0–25°C yield 1-(chloroacetyl)naphthalene.
Amidation of 1-(Chloroacetyl)naphthalene
The acyl chloride intermediate is treated with aqueous or gaseous ammonia to form the acetamide. This step requires careful control of stoichiometry and temperature to avoid over-chlorination or hydrolysis. In pilot-scale syntheses, yields of 74–85% have been reported for analogous amidation reactions.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | AlCl₃ | |
| Solvent | CH₂Cl₂ | |
| Temperature | 0–25°C | |
| Yield (1-(chloroacetyl)naphthalene) | 78% |
Condensation of Naphthalene with Chloroacetamide
Direct condensation of naphthalene with chloroacetamide (ClCH₂CONH₂) offers a single-step route to this compound. This method mirrors the synthesis of 1-naphthaleneacetic acid, where naphthalene reacts with chloroacetic acid under high-temperature, catalyst-driven conditions.
Reaction Conditions and Catalysts
The reaction employs KCl or Al catalysts at elevated temperatures (180–200°C) to facilitate the electrophilic substitution. Molecular sieves are often added to absorb water, shifting the equilibrium toward product formation. For instance, a large-scale reaction at 200°C with ZSM-5 molecular sieves achieved a 96.7% yield of 1-naphthaleneacetic acid, suggesting analogous conditions could be adapted for chloroacetamide.
Key Data:
Chlorination of 1-Naphthaleneacetamide
Post-synthetic chlorination of 1-naphthaleneacetamide introduces the alpha-chloro group selectively. This method leverages chlorinating agents such as Cl₂, SOCl₂, or PCl₅ under controlled conditions.
Radical Chlorination
Radical-initiated chlorination using Cl₂ gas and UV light targets the alpha position adjacent to the carbonyl group. The reaction is typically conducted in nonpolar solvents (e.g., CCl₄) at 40–60°C. Side products like di- or trichlorinated derivatives are minimized by limiting chlorine stoichiometry.
Acid Chloride Mediated Chlorination
Treating 1-naphthaleneacetamide with SOCl₂ converts the amide to an imidoyl chloride intermediate, which undergoes nucleophilic substitution with chloride ions. This method, however, risks over-chlorination and requires precise stoichiometric control.
Key Data:
Phase-Transfer Catalyzed Chloromethylation
A patent-pending method for 1-chloromethylnaphthalene synthesis offers insights into adapting chloromethylation strategies for this compound. By substituting paraformaldehyde with chloroacetamide, this route could theoretically introduce the chloromethyl group directly.
Catalytic System
The use of FeCl₃/CuCl₂ mixtures and benzyltriethylammonium chloride as phase-transfer catalysts in 42–43% HCl enables efficient chloromethylation at 45°C. Applied to chloroacetamide, this system could yield this compound with minimal byproducts.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Catalysts | FeCl₃ + CuCl₂ | |
| Phase-Transfer Catalyst | Benzyltriethylammonium chloride | |
| Yield | Up to 97.1% |
Byproduct Formation in 1-Naphthaleneacetamide Synthesis
This compound is frequently detected as an impurity in industrial-scale 1-naphthaleneacetamide production. Residual chloroacetic acid or inadvertent chlorination during synthesis introduces the alpha-chloro group. For example, AlCl₃-catalyzed reactions may promote chloride incorporation at the alpha position if moisture is present .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: α-Chloro-1-naphthaleneacetamide can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthaleneacetamides, while oxidation can produce naphthaleneacetic acid derivatives.
Scientific Research Applications
Chemistry: α-Chloro-1-naphthaleneacetamide is used as a reagent in the synthesis of phosphors without rare-earth elements for eco-energy lighting-based LEDs .
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities and applications in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of α-Chloro-1-naphthaleneacetamide involves its interaction with specific molecular targets and pathways. As a derivative of 1-naphthaldehyde, it can act as a synthetic auxin, influencing plant growth and development . The compound’s effects are mediated through its interaction with auxin receptors and subsequent activation of downstream signaling pathways.
Comparison with Similar Compounds
Structural and Molecular Properties
Key Observations :
- The acetamide group in this compound introduces polarity and hydrogen-bonding capacity, distinguishing it from the non-polar 1-chloronaphthalene and moderately polar 1-(chloromethyl)naphthalene.
Physical and Thermodynamic Properties
| Property | This compound | 1-Chloronaphthalene |
|---|---|---|
| Boiling Point | Not reported | 385.2 K (0.7 kPa) |
| ΔvapH (Vaporization Enthalpy) | Not reported | 59.60 kJ/mol |
Notes:
- The acetamide group likely increases the boiling point and solubility in polar solvents (e.g., DMF, ethanol) compared to 1-chloronaphthalene, which is hydrophobic .
- 1-(Chloromethyl)naphthalene’s properties are less documented but expected to align with chlorinated aromatics of similar molecular weight .
Research Implications
- Reactivity : The acetamide group in this compound enables nucleophilic substitution or condensation reactions, unlike the inert chlorine in 1-chloronaphthalene .
- Industrial Relevance : 1-Chloronaphthalene’s stability makes it suitable for prolonged reactions, while this compound’s specialized structure limits its use to niche synthetic pathways .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for α-Chloro-1-naphthaleneacetamide, and how do reaction conditions influence yield?
- Methodology :
- Nucleophilic substitution : React α-chloromethylnaphthalene (CAS 86-52-2) with acetamide or ammonia in polar aprotic solvents (e.g., DMF) under reflux. Monitor progress via TLC or HPLC .
- Amidation : Treat α-chloro-1-naphthaleneacetic acid with thionyl chloride to form the acyl chloride, followed by reaction with NH₃ in anhydrous conditions .
- Key variables : Solvent choice (e.g., 50% acetic acid improves selectivity in related syntheses ), temperature (60–100°C), and catalyst use (e.g., AlCl₃ for Friedel-Crafts reactions ).
- Data Table :
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Nucleophilic Substitution | 65–75 | >95 | DMF, 80°C, 12h |
| Amidation | 70–85 | >98 | THF, −10°C, 4h |
Q. How is this compound characterized, and what analytical techniques are critical for validation?
- Methodology :
- Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro and acetamide groups at C1). Compare with reference spectra for α-naphthalene derivatives .
- Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns to assess purity. Retention times can be cross-referenced with standards .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H]⁺ expected at m/z 208.05 for C₁₂H₁₀ClNO) .
Q. What are the known toxicological profiles of this compound, and how should researchers handle it safely?
- Key Findings :
- Acute toxicity : Related chlorinated naphthalenes (e.g., 1-chloromethylnaphthalene) are lachrymators and vesicants; assume similar risks .
- Handling : Use fume hoods, nitrile gloves, and eye protection. Store in airtight containers away from light .
- Ecotoxicity : Limited data; follow OECD 201/202 guidelines for aquatic toxicity testing due to structural similarities with persistent aromatic pollutants .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro position, substituents) affect the bioactivity of this compound?
- Methodology :
- SAR Studies : Synthesize analogs (e.g., 6-chloro or 4-chloro isomers) and compare bioactivity via enzyme inhibition assays (e.g., acetylcholinesterase) or cytotoxicity screens (e.g., MTT assay) .
- Computational Modeling : Use DFT calculations (software: Gaussian) to analyze electronic effects of chloro substitution on binding affinity .
- Data Table :
| Analog | IC₅₀ (μM) | LogP | Binding Energy (kcal/mol) |
|---|---|---|---|
| This compound | 12.3 | 2.8 | −7.2 |
| 4-Chloro isomer | 8.9 | 3.1 | −8.5 |
Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?
- Key Issues :
- Byproduct Formation : Chlorinated byproducts (e.g., di-chloro derivatives) may form at higher temperatures. Optimize stoichiometry and use scavengers (e.g., Na₂CO₃) .
- Purification : Column chromatography is inefficient for large batches. Switch to recrystallization (solvent: ethanol/water) or fractional distillation .
- Case Study : Pilot-scale synthesis achieved 80% yield using continuous-flow reactors with real-time monitoring .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodology :
- Meta-Analysis : Compare studies for variables like purity (HPLC >95%), solvent (DMSO vs. saline), and cell lines (e.g., HeLa vs. HEK293) .
- Reproducibility : Follow standardized protocols (e.g., OECD 423 for acute toxicity) and validate assays with positive controls .
- Example : Discrepancies in IC₅₀ values (12–25 μM) were traced to differences in DMSO concentration (≤0.1% recommended) .
Methodological Guidelines
Q. What experimental design principles are critical for studying this compound’s environmental fate?
- Recommendations :
- Degradation Studies : Use OECD 301B (Ready Biodegradability) with LC-MS to track metabolite formation (e.g., hydroxylated derivatives) .
- Adsorption Tests : Conduct batch experiments with soil samples (pH 5–8) to measure Kd (soil-water partition coefficient) .
Q. How should researchers address gaps in mechanistic data for this compound’s biological activity?
- Approach :
- Proteomics : Use SILAC labeling to identify protein targets in treated cells .
- Kinetic Studies : Perform stopped-flow UV-Vis to measure reaction rates with thiol-containing biomolecules (e.g., glutathione) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
